Methyl 6-(acetoxymethyl)nicotinate
Overview
Description
Methyl 6-(acetoxymethyl)nicotinate is a compound that can be associated with the family of nicotinate esters. These compounds are derivatives of nicotinic acid, a type of B vitamin known as niacin. While the specific compound "Methyl 6-(acetoxymethyl)nicotinate" is not directly mentioned in the provided papers, the related compounds synthesized and studied offer insights into the chemical behavior and potential applications of similar nicotinate esters.
Synthesis Analysis
The synthesis of related nicotinate esters involves esterification reactions. For instance, methyl nicotinate was prepared by refluxing nicotinic acid with methanol in the presence of concentrated sulfuric acid, followed by extraction into an organic solvent and purification by column chromatography . Similarly, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was successfully achieved, and its structure was confirmed by various spectroscopic methods . These methods could potentially be adapted for the synthesis of Methyl 6-(acetoxymethyl)nicotinate.
Molecular Structure Analysis
The molecular structure of nicotinate esters is characterized by the presence of a pyridine ring, which is a common feature in this class of compounds. The structure of these molecules is confirmed using techniques such as NMR and Mass spectroscopy . The molecular structure is crucial for the biological activity of these compounds, as seen in the case of 6'-Methylpyrido[3,4-b]norhomotropane, where the arrangement of substituents on the pyridine ring is key to its potency at the alpha4beta2 nicotinic receptor .
Chemical Reactions Analysis
The chemical reactions involving nicotinate esters are typically centered around their functional groups. For example, the esterification process to produce methyl nicotinate involves the reaction of nicotinic acid with an alcohol in the presence of an acid catalyst . The trifluoromethylation of an aryl iodide to produce methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the ability to introduce additional functional groups to the nicotinate core .
Physical and Chemical Properties Analysis
The physical properties of nicotinate esters, such as melting points, can be determined after synthesis. Methyl nicotinate, for example, was obtained as a white powder with a melting point of 40-42°C . The chemical properties, such as reactivity and stability, are influenced by the substituents on the pyridine ring and the ester group. These properties are important for the biological activity of the compounds, as demonstrated by the antinociceptive activity of methyl nicotinate in animal models .
Relevant Case Studies
Case studies involving nicotinate esters often focus on their biological activities. Methyl nicotinate showed significant antinociceptive activity in both peripheral and central pain models . Another compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, demonstrated a retinoprotective effect in a rat model of retinal ischemia-reperfusion, suggesting potential therapeutic applications . These studies highlight the importance of understanding the physical and chemical properties of nicotinate esters to harness their biological effects.
Scientific Research Applications
Synthesis and Pharmacological Activity
- Synthesis and Antinociceptive Activity : Methyl nicotinate, a derivative of nicotinic acid, has been synthesized and evaluated for its antinociceptive (pain-relieving) activity. This research demonstrated that methyl nicotinate exhibited significant peripheral and central antinociceptive activities in mice, suggesting potential applications in pain management (Erharuyi et al., 2015).
Skin Penetration and Metabolism
- Percutaneous Penetration of Nicotinates : A study investigated the relationship between chemical structure and percutaneous absorption of various nicotinate esters. It was found that methyl nicotinate effectively bypassed the stratum corneum barrier in the skin, indicating its potential for transdermal delivery systems (Guy et al., 1986).
Metabolic Health Effects
- Nicotinamide Riboside Supplementation : Research on nicotinamide riboside, a precursor of NAD+ involving nicotinate derivatives, showed that it can impact skeletal muscle metabolism and body composition in obese humans. This indicates a possible link between methyl nicotinate derivatives and metabolic health (Remie et al., 2020).
Chromatographic Analysis
- Chromatographic Evaluation of Nicotinic Acid Derivatives : A study focused on the chromatographic separation of nicotinic acid derivatives, including methyl nicotinate. Such research is vital for the analytical characterization of these compounds in various applications (Pyka & Klimczok, 2007).
Synthesis and Chemical Properties
- Development of Safe Synthesis Methods : Research has been conducted on the safe and economical synthesis of various nicotinate derivatives, reflecting the ongoing interest in optimizing the production methods for these compounds (Mulder et al., 2013).
Retinoprotective Effects
- Retinoprotective Effects of Nicotinate Derivatives : A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative, showed potential retinoprotective effects in a rat model of retinal ischemia. This suggests a potential area of application for methyl 6-(acetoxymethyl)nicotinate in ocular health (Peresypkina et al., 2020).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : Some nicotinate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties, indicating potential applications in these areas (Shyma et al., 2013).
properties
IUPAC Name |
methyl 6-(acetyloxymethyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-9-4-3-8(5-11-9)10(13)14-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWLMSMOILJHBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(acetoxymethyl)nicotinate |
Synthesis routes and methods I
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Citations
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